

# Boc-methylglycine-C2-bromine CAS number and identification

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## Compound of Interest

Compound Name: *Boc-methylglycine-C2-bromine*

Cat. No.: *B15544217*

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## In-depth Technical Guide: Boc-methylglycine-C2-bromine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Boc-methylglycine-C2-bromine** is a specialized chemical reagent primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, forming the characteristic tripartite structure of a PROTAC. This guide provides a comprehensive overview of its identification, properties, and a detailed protocol for its application in the synthesis of PROTACs, specifically exemplified by its use in the creation of a SMARCA2 degrader.

### Core Identification and Properties

A clear identification of **Boc-methylglycine-C2-bromine** is crucial for its proper application. The key identifiers and physicochemical properties are summarized in the table below.

Identifier	Value	Source
CAS Number	1198592-36-7	MedchemExpress
Chemical Name	Glycine, N-(2-bromoethyl)-N-methyl-, 1,1-dimethylethyl ester	ChemBK
Molecular Formula	C9H18BrNO2	ChemBK
Molecular Weight	252.15 g/mol	ChemBK
Synonyms	Boc-methylglycine-C2-bromine	MedchemExpress

## Application in PROTAC Synthesis: A Case Study of SMARCA2 Degradator-24

**Boc-methylglycine-C2-bromine** has been instrumental in the synthesis of PROTAC SMARCA2 degrader-24 (also known as HY-169275), a molecule designed to target the SMARCA2 protein for degradation. The synthesis of this PROTAC, as detailed in patent WO2021252666, provides a clear experimental context for the utility of **Boc-methylglycine-C2-bromine**.

## Experimental Protocol: Synthesis of a PROTAC using Boc-methylglycine-C2-bromine

The following protocol is an adapted representation of the synthesis of a PROTAC molecule where **Boc-methylglycine-C2-bromine** serves as a key building block. This procedure is intended for qualified researchers and should be performed in a controlled laboratory setting.

Materials:

- A suitable SMARCA2 ligand with a nucleophilic functional group (e.g., a primary or secondary amine).
- Boc-methylglycine-C2-bromine** (CAS: 1198592-36-7)

- A suitable E3 ligase ligand (e.g., a VHL or Cereblon ligand) with an appropriate functional group for coupling.
- Anhydrous N,N-Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography).

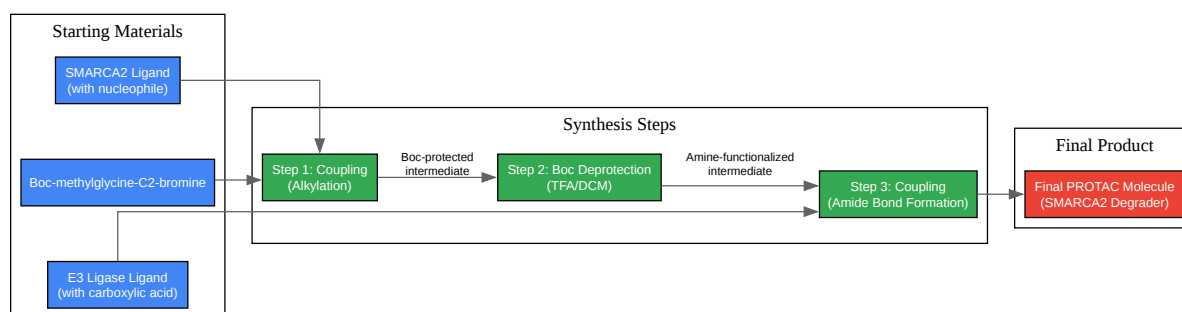
Procedure:

- Step 1: Coupling of SMARCA2 Ligand with **Boc-methylglycine-C2-bromine**.
  - Dissolve the SMARCA2 ligand (1 equivalent) in anhydrous DMF.
  - Add DIPEA (2-3 equivalents) to the solution to act as a base.
  - To this stirring solution, add **Boc-methylglycine-C2-bromine** (1.1 equivalents).
  - Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the formation of the intermediate product.
  - Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
  - Purify the resulting Boc-protected intermediate by column chromatography.
- Step 2: Deprotection of the Boc Group.
  - Dissolve the purified intermediate from Step 1 in a solution of TFA in DCM (typically 20-50% v/v).

- Stir the reaction at room temperature for 1-2 hours, monitoring the removal of the Boc protecting group by TLC or LC-MS.
- Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
- Step 3: Coupling with the E3 Ligase Ligand.
  - Dissolve the deprotected intermediate from Step 2 in anhydrous DMF.
  - In a separate flask, activate the carboxylic acid group of the E3 ligase ligand using a suitable coupling agent (e.g., HATU, HOBT).
  - Add the activated E3 ligase ligand solution to the solution of the deprotected intermediate.
  - Add DIPEA (2-3 equivalents) to facilitate the amide bond formation.
  - Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
- Step 4: Final Purification.
  - Upon completion of the coupling reaction, purify the final PROTAC molecule using preparative HPLC to obtain the high-purity product.
  - Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

## Logical Workflow of PROTAC Synthesis

The following diagram illustrates the logical steps involved in the synthesis of a PROTAC molecule utilizing **Boc-methylglycine-C2-bromine** as a linker.



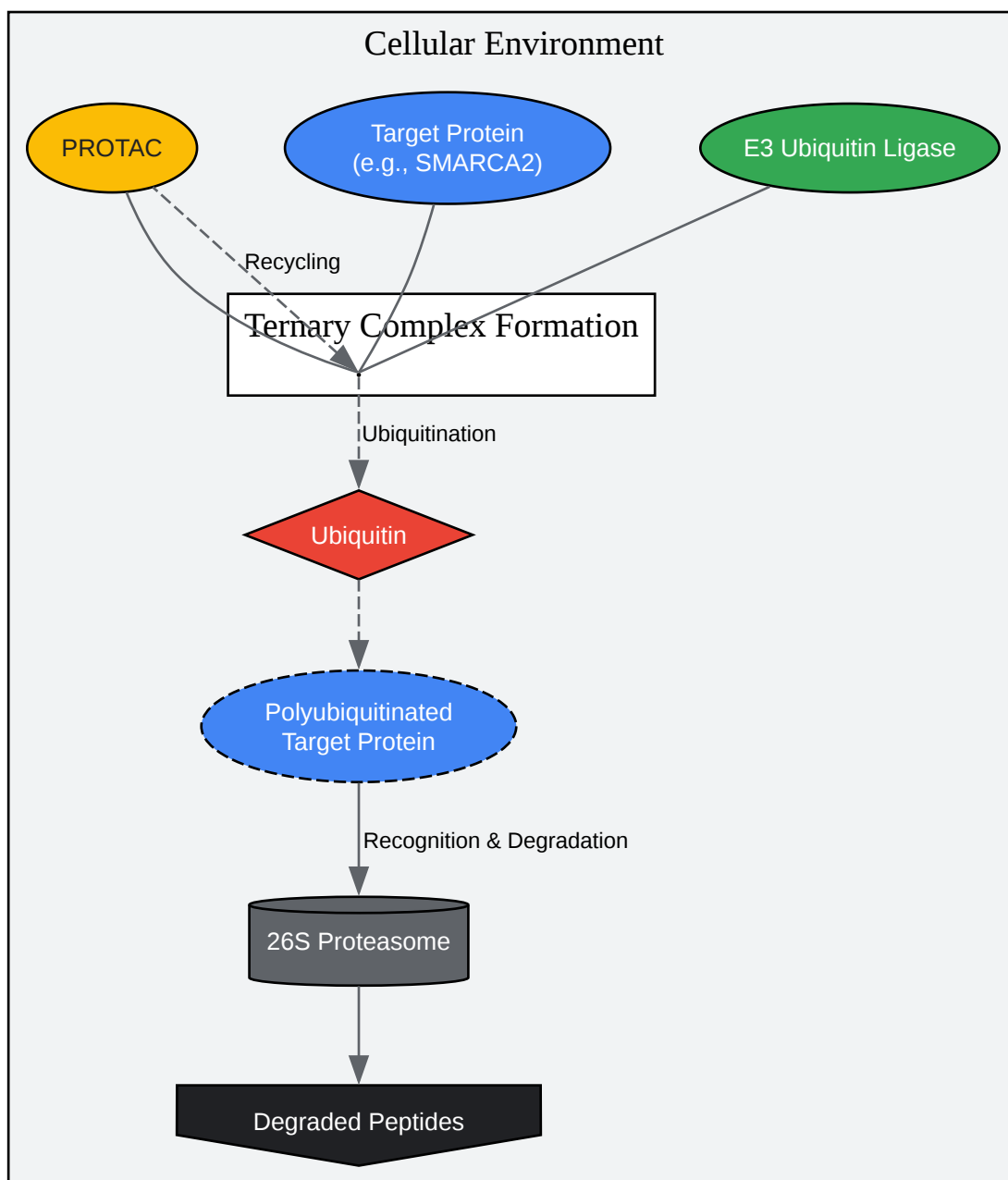
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Caption: Logical workflow for the synthesis of a PROTAC molecule.

## Signaling Pathway Context

**Boc-methylglycine-C2-bromine**, as a linker, does not directly participate in a signaling pathway. However, the PROTACs synthesized using this linker are designed to hijack the cell's natural protein degradation machinery, specifically the Ubiquitin-Proteasome System (UPS).

The diagram below illustrates the general mechanism of action for a PROTAC molecule.



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Caption: General mechanism of action for a PROTAC molecule.

## Conclusion

**Boc-methylglycine-C2-bromine** is a valuable tool for researchers in the field of targeted protein degradation. Its specific structure and reactivity make it an effective linker for the synthesis of PROTACs. Understanding its identification, properties, and the experimental

protocols for its use is essential for the successful design and development of novel protein degraders. The provided information, drawn from publicly available data and patent literature, serves as a comprehensive technical guide for professionals in drug discovery and development.

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